![molecular formula C8H7N3O3 B3012825 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2168266-79-1](/img/structure/B3012825.png)
2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves a sequential structural modification of the pyrazolopyrazinone fragment, with the key step being the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This task is rather challenging due to the combination of pyrazine and pyrazole nuclei in these structures, with the latter exhibiting a more pronounced nucleophilic center .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . It was found that the reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrazine-3-carbonitriles in good yields .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
The compound 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid serves as a basic substrate for various synthetic transformations aimed at creating biologically active compounds. It has been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric modulators for glutamate receptors, and inhibitors of mycobacterium tuberculosis .
Anticancer Applications
Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity. This highlights its potential use in the development of new anticancer therapies.
Cardiovascular Disease Treatment
Certain derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, which is structurally related to our compound of interest, have been proposed for the treatment of cardiovascular diseases. This suggests that modifications of the compound could lead to new treatments for such conditions .
Neurodegenerative Disease Treatment
The compound’s derivatives have also been suggested for the treatment of lysosomal and neurodegenerative diseases. This application is particularly significant given the challenging nature of treating these types of illnesses .
HIV-1 Integrase Inhibition
The compound has been identified as an inhibitor of the catalytic activity of HIV-1 integrase. This application is crucial for the development of new antiretroviral drugs that can inhibit the replication of HIV-1 .
Lung Cancer Tumor Inhibition
Studies have shown that derivatives of this compound can inhibit lung cancer tumors, specifically A549 and H322b cell lines. This opens up possibilities for its use in targeted lung cancer therapies .
Synthetic Platform for Medicinal Chemistry
Incorporating functional groups into the pharmacophore of the pyrazolopyrazinone scaffold, which includes our compound, represents an efficient approach for designing new synthetic platforms with potential significance in combinatorial and medicinal chemistry .
Vasopressin and Fibrinogen Receptor Antagonism
The compound has been used to create antagonists for vasopressin 1b and fibrinogen receptors. These antagonists have potential therapeutic applications in managing conditions related to these receptors .
Zukünftige Richtungen
Pyrrolopyrazine derivatives have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Wirkmechanismus
Target of Action
The compound, 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid, has been found to interact with several targets in the biomedical field. These include vasopressin 1 b,j,k and fibrinogen 2, 3 receptor antagonists , selective positive allosteric glutamate receptors GluN2A 4 and mGluR5 5 modulators , inhibitors of mycobacterium tuberculosis H37RV , inhibitors of lung cancer tumors A549 and H322b , inhibitors of catalytic activity of HIV-1 9 integrase , TANKs and polyADP-ribose polymerase PARP-1 . These targets play significant roles in various biological processes and diseases.
Mode of Action
For instance, as an inhibitor, it may bind to its target and prevent its normal function, leading to a decrease in the activity of the target .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For example, it can affect the vasopressin and fibrinogen pathways through its antagonistic action on their receptors. It can also influence the glutamate signaling pathway through its modulatory action on GluN2A and mGluR5 receptors. Furthermore, it can affect the mycobacterium tuberculosis pathway and cancer cell proliferation pathways through its inhibitory action .
Result of Action
The result of the compound’s action depends on its interaction with its targets. For example, its antagonistic action on vasopressin and fibrinogen receptors can lead to changes in blood pressure and clotting. Its modulatory action on glutamate receptors can affect neuronal signaling. Its inhibitory action on mycobacterium tuberculosis and cancer cell proliferation can lead to a decrease in the growth of these cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances in the environment can affect the compound’s absorption and distribution .
Eigenschaften
IUPAC Name |
2-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-5(8(13)14)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHHOVLNCBGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CNC(=O)C2=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)
![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)
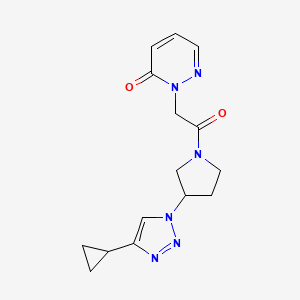
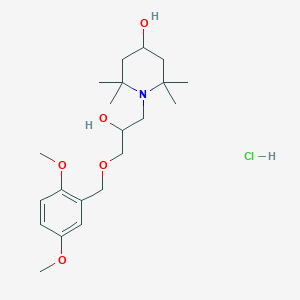
![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)

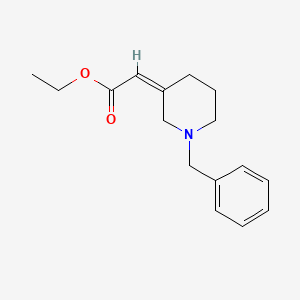
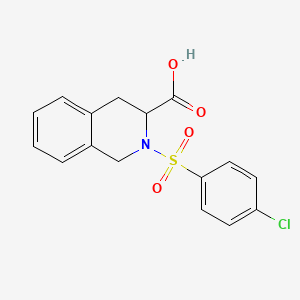
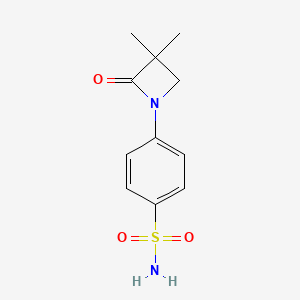
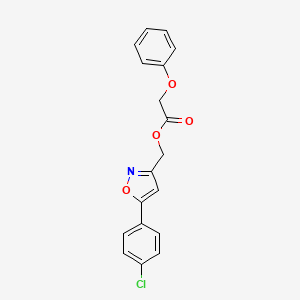
![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)
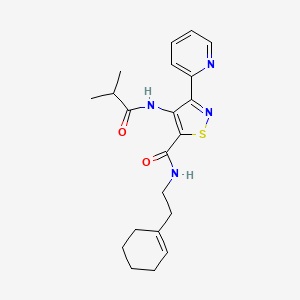
![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)
![6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012765.png)